3-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
3-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted thiadiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
3-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and inhibition.
Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with biological macromolecules. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole-2(3H)-thione
- 3-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
3-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. The chloromethyl group also provides a reactive site for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
84586-82-3 |
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Molecular Formula |
C9H6Cl2N2S2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H6Cl2N2S2/c10-5-13-9(14)15-8(12-13)6-1-3-7(11)4-2-6/h1-4H,5H2 |
InChI Key |
IWCBKTCKAGAVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=S)S2)CCl)Cl |
Origin of Product |
United States |
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